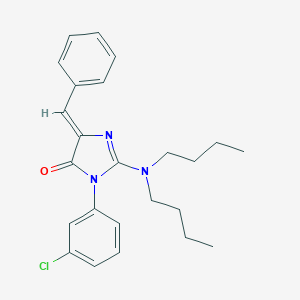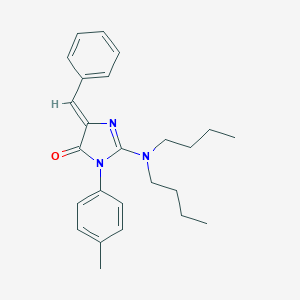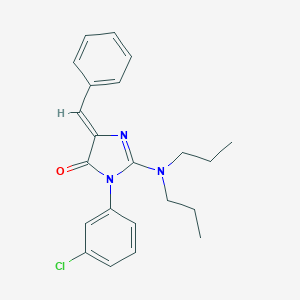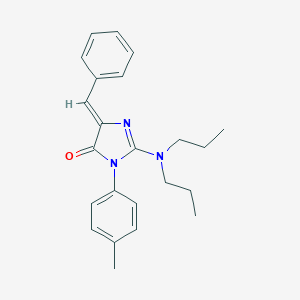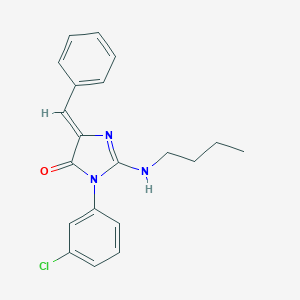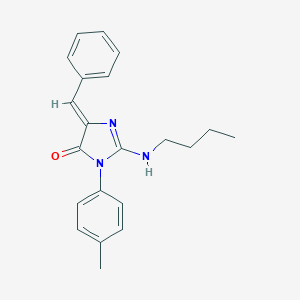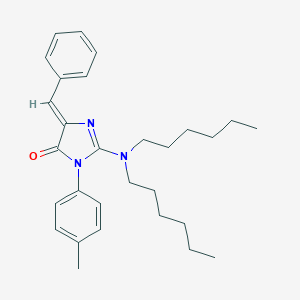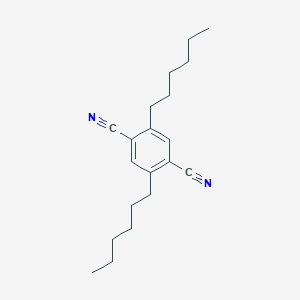
2,5-Dihexylterephthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihexylterephthalonitrile (DHTN) is a chemical compound that belongs to the family of terephthalonitrile derivatives. It has been widely studied for its potential applications in various fields, including material science, organic electronics, and biomedical research.
科学的研究の応用
2,5-Dihexylterephthalonitrile has been extensively studied for its potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, transistors, and light-emitting diodes. In biomedical research, this compound has been studied for its potential as a fluorescent probe for imaging biological tissues and cells. It has also been investigated for its potential as a drug delivery agent due to its ability to penetrate cell membranes.
作用機序
The mechanism of action of 2,5-Dihexylterephthalonitrile is not fully understood, but it is believed to interact with biological membranes and proteins. It has been shown to have a high affinity for lipids and can penetrate cell membranes, which may be responsible for its potential as a drug delivery agent. This compound has also been shown to have a fluorescent property, which makes it useful for imaging biological tissues and cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it has been shown to be non-toxic and biocompatible. It has been used in various cell culture studies without any adverse effects on cell viability or function. This compound has also been shown to have a low toxicity profile in animal studies, making it a potential candidate for further biomedical research.
実験室実験の利点と制限
One of the advantages of using 2,5-Dihexylterephthalonitrile in lab experiments is its ability to penetrate cell membranes, which makes it useful for drug delivery and imaging studies. It is also non-toxic and biocompatible, making it a safe compound to use in cell culture and animal studies. However, the synthesis of this compound is a complex process that requires specialized equipment and handling of hazardous chemicals. It is also a relatively expensive compound, which may limit its use in some research applications.
将来の方向性
There are several future directions for research on 2,5-Dihexylterephthalonitrile. One area of interest is the development of this compound-based organic semiconductors for electronic devices. Another area of research is the use of this compound as a drug delivery agent for targeted therapies. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound. Overall, this compound is a promising compound that has potential applications in various scientific fields, and further research is needed to fully explore its potential.
合成法
2,5-Dihexylterephthalonitrile can be synthesized by the reaction of 2,5-dihexylterephthalic acid with thionyl chloride and then with ammonia. The resulting compound is then subjected to a reaction with sodium azide and then reduced with hydrogen gas to obtain this compound. The synthesis of this compound is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
特性
分子式 |
C20H28N2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
2,5-dihexylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C20H28N2/c1-3-5-7-9-11-17-13-20(16-22)18(14-19(17)15-21)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChIキー |
QVFHNLFCSOFJED-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N |
正規SMILES |
CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


